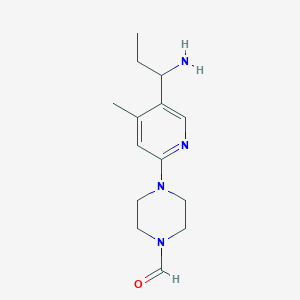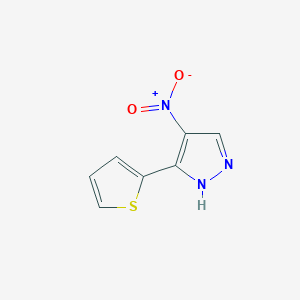
4-Nitro-3-(thiophen-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole typically involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a nitro-substituted reagent to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can be used as a precursor for the synthesis of other heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
Reduction: 4-Amino-3-(thiophen-2-yl)-1H-pyrazole.
Substitution: Various substituted thiophene derivatives.
Cyclization: Novel heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-tumor properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-Nitro-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(pyridin-2-yl)-1H-pyrazole: Similar structure but with a pyridine ring instead of thiophene.
4-Nitro-3-(phenyl)-1H-pyrazole: Contains a phenyl ring instead of thiophene.
4-Nitro-3-(furan-2-yl)-1H-pyrazole: Features a furan ring instead of thiophene
Uniqueness
4-Nitro-3-(thiophen-2-yl)-1H-pyrazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs. The thiophene ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly versatile .
Properties
Molecular Formula |
C7H5N3O2S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
4-nitro-5-thiophen-2-yl-1H-pyrazole |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)5-4-8-9-7(5)6-2-1-3-13-6/h1-4H,(H,8,9) |
InChI Key |
QVIPWZDOTSADOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802246.png)
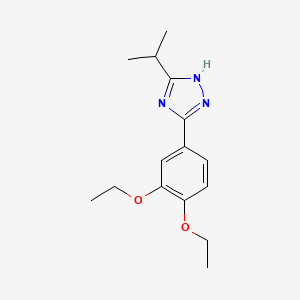
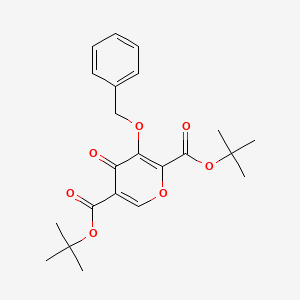
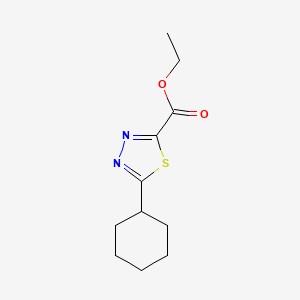

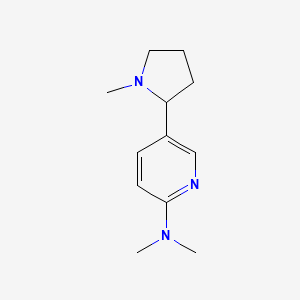


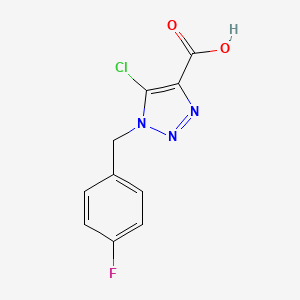
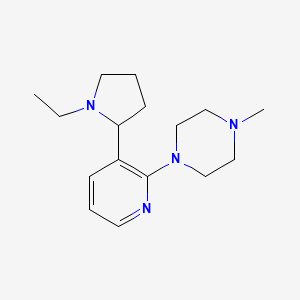
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)


